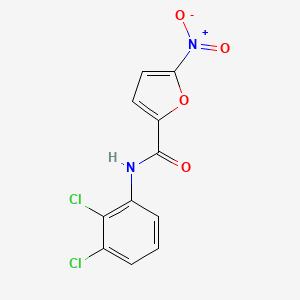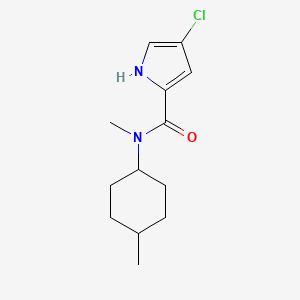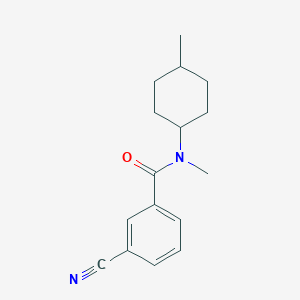
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University, as part of a research project to investigate the structure-activity relationship of cannabinoids. JWH-018 is a potent agonist of the cannabinoid receptors, which are located throughout the body and are involved in a variety of physiological processes.
作用机制
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is coupled to the inhibitory G protein. Upon binding of 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide to the CB1 receptor, the G protein is activated, leading to the inhibition of adenylyl cyclase and the reduction of cyclic AMP levels. This results in the modulation of various intracellular signaling pathways, leading to the physiological effects of 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide.
Biochemical and Physiological Effects:
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has been shown to produce a wide range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and appetite stimulation. These effects are mediated through the activation of the CB1 receptor in various regions of the brain and peripheral tissues. 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
实验室实验的优点和局限性
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor, which allows for the precise modulation of the endocannabinoid system. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective and convenient option for laboratory experiments. However, 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has several limitations, including its potential for abuse and toxicity, which can pose a risk to researchers and laboratory personnel.
未来方向
There are several future directions for the research on 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide and synthetic cannabinoids in general. One area of interest is the development of novel synthetic cannabinoids with improved potency, selectivity, and safety profiles. Another area of interest is the investigation of the therapeutic potential of synthetic cannabinoids for the treatment of various diseases, including pain, inflammation, and cancer. Finally, there is a need for further research on the long-term effects of synthetic cannabinoids on the brain and other organs, as well as their potential for addiction and abuse.
合成方法
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 1-pentyl-3-(4-methyl-1-naphthoyl)indole with cyanogen bromide in the presence of a catalyst such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide as the major product. The purity and yield of the product can be improved by using a chromatographic purification method.
科学研究应用
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has been widely used as a research tool to study the cannabinoid receptors and their role in various physiological processes. It has been shown to have high affinity and selectivity for the CB1 receptor, which is primarily located in the brain and is involved in the regulation of mood, appetite, and pain perception. 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has also been used to investigate the role of the endocannabinoid system in the development and progression of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
属性
IUPAC Name |
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-6-8-15(9-7-12)18(2)16(19)14-5-3-4-13(10-14)11-17/h3-5,10,12,15H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKACSSLFWJGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)
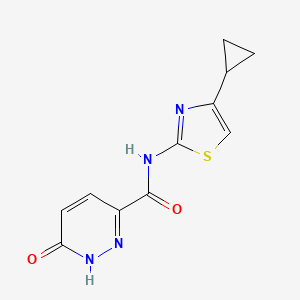

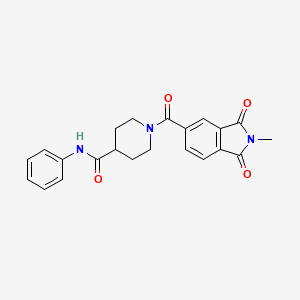
![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
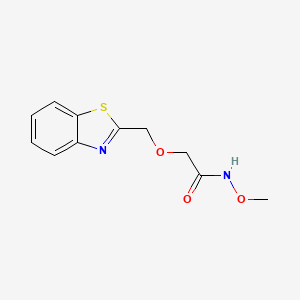
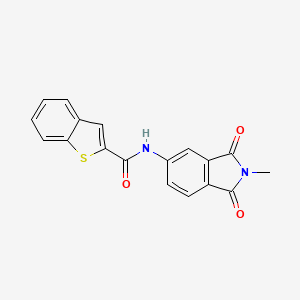
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
![1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)
